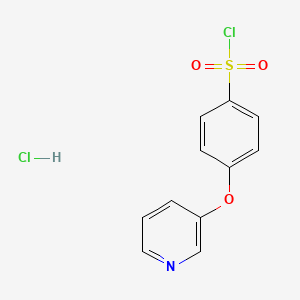

![molecular formula C8H3ClF3NS B6590710 2-Chloro-7-(trifluoromethyl)benzo[d]thiazole CAS No. 1175277-66-3](/img/structure/B6590710.png)

2-Chloro-7-(trifluoromethyl)benzo[d]thiazole

Overview

Description

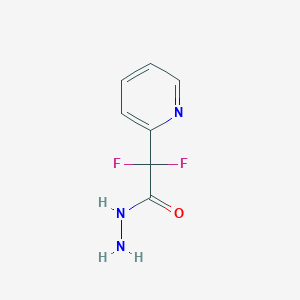

2-Chloro-7-(trifluoromethyl)benzo[d]thiazole is a chemical compound with the molecular formula C8H3ClF3NS . It is a liquid at room temperature and should be stored in an inert atmosphere between 2-8°C .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) substituted with a chlorine atom and a trifluoromethyl group . The InChI code for this compound is 1S/C8H3ClF3NS/c9-7-13-5-3-1-2-4(6(5)14-7)8(10,11)12/h1-3H .Physical And Chemical Properties Analysis

This compound has a molecular weight of 237.63 . It is a liquid at room temperature and should be stored in an inert atmosphere between 2-8°C .Scientific Research Applications

Chemical Synthesis and Structural Analysis 2-Chloro-7-(trifluoromethyl)benzo[d]thiazole and its derivatives have been synthesized and characterized, showing potential in various scientific applications. The condensation of 2-amino-1,3-thiazolium perchlorates with trifluoroacetylacetone has led to the synthesis of compounds where the trifluoromethyl group is located in the γ-position, indicating a method for structurally diverse compound creation (Shulga, Simurova, & Shulga, 2021). Similarly, the synthesis of novel thiazole compounds containing ether structures has been achieved, with some exhibiting significant anti-bacterial activities, highlighting the compound's versatility in chemical synthesis and potential biomedical applications (Qiu Li-ga, 2015).

Antimicrobial Activity A series of tricyclic benzo[d]thiazole derivatives have been prepared and tested for their antimicrobial activity, showing good antibacterial properties. This research suggests the potential use of this compound derivatives in developing new antimicrobial agents, indicating a significant application in addressing bacterial resistance (Rafah F Al-Smaism et al., 2013).

Catalysis and Synthetic Methodology The compound has been utilized as a building block in catalysis and synthetic methodologies. For example, regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole via tandem substrate-assisted C-H iodination and trifluoromethylthiolation has been developed, offering a new method for synthesizing ortho-trifluoromethylthiolated 2-arylbenzo[d]thiazoles (Puying Luo et al., 2016). This demonstrates its use in creating compounds with specific functional groups through selective catalytic processes.

Corrosion Inhibition The derivatives of this compound have been explored as corrosion inhibitors for steel in hydrochloric acid, showing high efficiency in protecting metal surfaces. This application is crucial for extending the lifespan of metal components in industrial settings, demonstrating the compound's utility beyond pharmaceuticals or chemical synthesis (M. Yadav, D. Sharma, & Sumit Kumar, 2015).

Safety and Hazards

This compound is labeled with the GHS06 pictogram, indicating that it is toxic. The hazard statements associated with this compound are H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 2-Chloro-7-(trifluoromethyl)benzo[d]thiazole are not available, thiazole derivatives in general have been the subject of extensive research due to their diverse biological activities . Future research may focus on exploring new synthesis methods, investigating the mechanisms of action, and developing new applications for these compounds.

Mechanism of Action

- One possibility is that it interacts with enzymes involved in metabolic pathways, given its structural features and the fact that thiazole-based compounds often modulate enzyme activity .

- Thiazole-based compounds can impact various pathways, including:

- Antioxidant pathways : Given its potential antioxidant activity , it could influence oxidative stress-related pathways.

Target of Action

Biochemical Pathways

properties

IUPAC Name |

2-chloro-7-(trifluoromethyl)-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NS/c9-7-13-5-3-1-2-4(6(5)14-7)8(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUHIHDWDWLQQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=C(S2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,32]dioxaphosphepin](/img/structure/B6590660.png)

![2-[2-(2,3-dimethylimidazo[1,2-b][1,2,4]triazin-7-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6590670.png)